2-Pentyne, 1,5-bis(2-propynyloxy)-
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Overview
Description
2-Pentyne, 1,5-bis(2-propynyloxy)- is an organic compound belonging to the alkyne family, characterized by the presence of carbon-carbon triple bonds. This compound is notable for its unique structure, which includes two propynyloxy groups attached to a pentyne backbone. Alkynes are known for their reactivity due to the presence of the triple bond, making them valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentyne, 1,5-bis(2-propynyloxy)- typically involves the reaction of 2-pentyne with propargyl alcohol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a base to facilitate the formation of the propynyloxy groups.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts like palladium or copper can enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
2-Pentyne, 1,5-bis(2-propynyloxy)- undergoes various types of chemical reactions, including:
Oxidation: The triple bonds can be oxidized to form diketones or carboxylic acids.
Reduction: Hydrogenation can convert the triple bonds to double or single bonds, resulting in alkenes or alkanes.
Substitution: The propynyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or ozone (O₃) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are employed.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to deprotonate the propynyloxy groups.
Major Products
Oxidation: Produces diketones or carboxylic acids.
Reduction: Yields alkenes or alkanes.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Pentyne, 1,5-bis(2-propynyloxy)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with alkyne functionalities.
Industry: Utilized in the production of polymers and other advanced materials due to its reactive triple bonds.
Mechanism of Action
The mechanism of action of 2-Pentyne, 1,5-bis(2-propynyloxy)- involves its ability to participate in various chemical reactions due to the presence of the triple bonds. These bonds can undergo addition reactions, forming new carbon-carbon or carbon-heteroatom bonds. The propynyloxy groups can also act as nucleophiles, participating in substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used.
Comparison with Similar Compounds
Similar Compounds
1-Pentyne: A simpler alkyne with a single triple bond.
2-Pentyne: An internal alkyne with the triple bond located between the second and third carbon atoms.
3-Methyl-1-butyne: A branched alkyne with a triple bond at the end of the carbon chain.
Uniqueness
2-Pentyne, 1,5-bis(2-propynyloxy)- is unique due to the presence of two propynyloxy groups, which enhance its reactivity and make it suitable for a wider range of chemical reactions compared to simpler alkynes. This structural feature allows for the formation of more complex molecules and materials, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
117911-56-5 |
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Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
1,5-bis(prop-2-ynoxy)pent-2-yne |
InChI |
InChI=1S/C11H12O2/c1-3-8-12-10-6-5-7-11-13-9-4-2/h1-2H,6,8-11H2 |
InChI Key |
GIHDXJMEORYRCF-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCC#CCOCC#C |
Origin of Product |
United States |
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